molecular formula C18H19F3N4O3 B2533183 2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine CAS No. 1021039-36-0

2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

Cat. No.: B2533183
CAS No.: 1021039-36-0
M. Wt: 396.37
InChI Key: AZUDTZRTYAHGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with methoxy groups and a piperazine ring attached to a trifluoromethylbenzoyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

2,4-Dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activity, detailed study of its mechanism of action, and development of synthesis methods. It could also be interesting to study its potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactionsThe piperazine ring is then attached through a nucleophilic substitution reaction, and finally, the trifluoromethylbenzoyl group is introduced via an acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include various substituted pyrimidines, piperazines, and benzoyl derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrimidines and piperazines, such as:

Uniqueness

What sets 2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine apart is its trifluoromethylbenzoyl group, which imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-27-15-11-14(22-17(23-15)28-2)24-7-9-25(10-8-24)16(26)12-5-3-4-6-13(12)18(19,20)21/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUDTZRTYAHGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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